![molecular formula C19H28N2O4 B2619391 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate CAS No. 878630-96-7](/img/no-structure.png)
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate
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Overview
Description
“4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate” is a chemical compound with the molecular formula C19H28N2O4 . It has a molecular weight of 348.443. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate” is defined by its molecular formula C19H28N2O4 . The exact structure would require more specific information such as a crystallographic study or NMR data.Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.43 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves the reaction of tert-butyl 2-aminoazepane-1,4-dicarboxylate with benzyl bromide in the presence of a base to form the intermediate benzyl tert-butyl 2-aminoazepane-1,4-dicarboxylate. This intermediate is then treated with hydrochloric acid to remove the tert-butyl protecting group and form the final product.", "Starting Materials": [ "tert-butyl 2-aminoazepane-1,4-dicarboxylate", "benzyl bromide", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butyl 2-aminoazepane-1,4-dicarboxylate is reacted with benzyl bromide in the presence of a base to form benzyl tert-butyl 2-aminoazepane-1,4-dicarboxylate.", "Step 2: The tert-butyl protecting group is removed by treatment with hydrochloric acid to form 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate." ] } | |
CAS RN |
878630-96-7 |
Product Name |
4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate |
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.443 |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3 |
InChI Key |
CSXFKPWYLDEBEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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